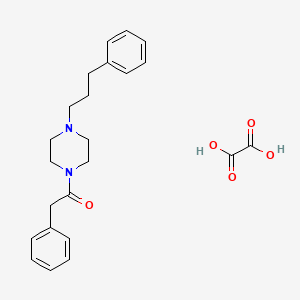
1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalate, also known as Phenylpiperazine, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalatezine is not fully understood. However, it has been suggested that it acts by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to have an affinity for various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalatezine has been found to have various biochemical and physiological effects, including an increase in serotonin and dopamine levels in the brain, as well as an increase in the levels of various neurotrophic factors. It has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalatezine has several advantages for lab experiments, including its low toxicity and high selectivity for various receptors. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the study of 1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalatezine, including further research into its mechanism of action and its potential therapeutic applications in various fields. Additionally, the development of more efficient and cost-effective synthesis methods could lead to increased use of this compound in research.
Synthesis Methods
The synthesis of 1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalatezine involves the reaction between phenylacetic acid and 1,2,3,6-tetrahydropyridine in the presence of a catalyst. The resulting product is then reacted with 3-phenylpropylamine to form 1-(phenylacetyl)-4-(3-phenylpropyl)piperazine. This compound is then converted to its oxalate salt form for further use.
Scientific Research Applications
1-(phenylacetyl)-4-(3-phenylpropyl)piperazine oxalatezine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of various mental disorders.
properties
IUPAC Name |
oxalic acid;2-phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c24-21(18-20-10-5-2-6-11-20)23-16-14-22(15-17-23)13-7-12-19-8-3-1-4-9-19;3-1(4)2(5)6/h1-6,8-11H,7,12-18H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYAMMDTQPZWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenyl-1-[4-(3-phenyl-propyl)-piperazin-1-yl]-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)

![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)
![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)
![N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5215196.png)
![N~1~-(3-acetylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5215199.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5215201.png)
![N-[2-(1H-indol-3-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-methoxybenzamide](/img/structure/B5215208.png)
![1-(4-methoxy-3-nitrophenyl)-2-[4-(2-quinoxalinyl)phenoxy]ethanone](/img/structure/B5215210.png)
![methyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5215214.png)
![4-(3,4-dimethylphenyl)-2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5215227.png)
![5,5-dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B5215233.png)